S-allyl 4-methylbenzenesulfonothioate

Description

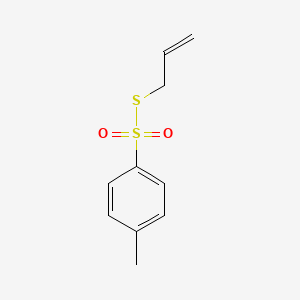

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-2-enylsulfanylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S2/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKRVNUMBGAUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

State of the Art Synthetic Methodologies for S Allyl 4 Methylbenzenesulfonothioate

Established Laboratory-Scale Synthetic Protocols

Traditional laboratory synthesis of S-allyl 4-methylbenzenesulfonothioate primarily relies on nucleophilic substitution reactions. These methods involve the reaction of an allyl halide with a salt of 4-methylbenzenesulfonothioic acid, providing a reliable route to the desired product.

Nucleophilic Substitution Reactions with Potassium Thiotosylate

The synthesis of this compound can be achieved through the reaction of an allyl halide, such as allyl bromide, with potassium 4-methylbenzenesulfonothioate (potassium thiotosylate). This reaction proceeds via a standard S_N2 mechanism, where the thiotosylate anion acts as the nucleophile, displacing the halide from the allyl substrate.

While specific literature detailing the use of potassium thiotosylate for the synthesis of the title compound is not extensively documented, the principles of nucleophilic substitution with potassium salts are well-established in organic chemistry. nih.gov The reactivity is expected to be comparable to that of the more commonly cited sodium salt. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the salt and promote the S_N2 pathway.

The general reaction scheme is as follows:

Potassium 4-methylbenzenesulfonothioate + Allyl Halide → this compound + Potassium Halide

Key to this reaction is the nucleophilicity of the thiotosylate anion and the lability of the leaving group on the allyl moiety.

Preparation from Sodium 4-Methylbenzenesulfonothioate and Allyl Halides

A well-documented and practical method for the laboratory-scale synthesis of this compound and its analogues involves the reaction of sodium 4-methylbenzenesulfonothioate with various allyl halides. This approach has been shown to be efficient and versatile, accommodating a range of substituted allyl bromides.

Research has demonstrated that these reactions can be conveniently carried out at room temperature in acetonitrile, a polar aprotic solvent that facilitates the nucleophilic attack of the thiotosylate anion on the electrophilic carbon of the allyl halide. The use of a slight excess of the sodium thiotosylate salt ensures the complete conversion of the allyl bromide. This method is notable for its operational simplicity and the absence of a need for a catalyst. The reaction mixtures are typically stirred for a few hours, and the desired products can be isolated in good to excellent yields following a simple workup procedure involving water quenching and extraction with an organic solvent like ethyl acetate.

The following table summarizes the synthesis of various allyl thiosulfonates using this methodology, highlighting the versatility and efficiency of the protocol.

| Entry | Allyl Bromide Substrate | Sodium Arylthiosulfonate | Solvent | Time (h) | Yield (%) |

| 1 | Allyl bromide | Sodium 4-methylbenzenesulfonothioate | CH₃CN | 2 | 92 |

| 2 | Cinnamyl bromide | Sodium 4-methylbenzenesulfonothioate | CH₃CN | 2 | 90 |

| 3 | 1-Bromo-2-butene | Sodium 4-methylbenzenesulfonothioate | CH₃CN | 2.5 | 88 |

Development of Scalable and Efficient Synthetic Approaches

Continuous Flow Chemistry for Enhanced Productivity

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher productivity and automation. While the continuous flow synthesis of this compound has not been specifically detailed in the literature, the principles have been successfully applied to the synthesis of other sulfur-containing compounds and various pharmaceutical intermediates. rsc.orgnih.gov

A hypothetical continuous flow setup for the synthesis of this compound would involve pumping streams of the reactants, potassium or sodium 4-methylbenzenesulfonothioate and an allyl halide in a suitable solvent, through a heated reactor coil or a packed-bed reactor. The reaction would occur within the reactor, and the product stream would be collected continuously. This approach could significantly reduce reaction times and allow for easier scalability by simply extending the operation time or increasing the flow rates and reactor volume.

Optimization of Reaction Conditions for Industrial Viability

For any chemical process to be industrially viable, the optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure a sustainable process. For the synthesis of this compound, this involves several considerations.

The reaction of sodium 4-methylbenzenesulfonothioate with allyl halides has been shown to be reliable for gram-scale synthesis, which is a positive indicator for its industrial potential. Key parameters for optimization include:

Solvent Choice: While acetonitrile is effective, exploring more environmentally benign and cost-effective solvents is a key aspect of green chemistry.

Reaction Temperature: The ability to run the reaction at room temperature is advantageous as it reduces energy consumption.

Reactant Stoichiometry: Fine-tuning the molar ratio of the reactants can minimize waste and the need for extensive purification.

Chemo- and Regioselective Synthesis of Analogous Compounds

The principles used for the synthesis of this compound can be extended to the chemo- and regioselective synthesis of a diverse range of analogous organosulfur compounds. rsc.orgnih.govrsc.org This is particularly relevant for creating libraries of compounds for biological screening or for accessing molecules with specific functionalities.

For instance, the reaction of ortho-halosulfonamides with 2-bromoallyl sulfones in the presence of a base like cesium carbonate can lead to the formation of sulfonylated indoles and benzosultams through a sequence of vinylic substitution and subsequent palladium-catalyzed intramolecular Heck reaction. rsc.org This demonstrates the potential for regioselective cyclization reactions to build complex heterocyclic structures from simple precursors.

Furthermore, the choice of reactants and reaction conditions can be tailored to achieve high chemoselectivity. For example, in molecules with multiple reactive sites, it is possible to selectively target the desired functional group for reaction with the thiotosylate nucleophile. The development of such selective methods is crucial for the efficient synthesis of complex molecules without the need for extensive protecting group strategies. The synthesis of diaryl thiosulfonate analogues of combretastatin (B1194345) A-4 highlights the importance of these methods in medicinal chemistry. nih.gov

Elucidation of Reaction Mechanisms and Chemical Dynamics of S Allyl 4 Methylbenzenesulfonothioate

Fundamental Chemical Reactivity Patterns

The reactivity of S-allyl 4-methylbenzenesulfonothioate is a composite of the behaviors of its constituent parts. The thiosulfonate group (-S-SO₂-) serves as a key reactive center, particularly susceptible to nucleophilic attack, while the allyl group provides a site for radical and electrophilic addition reactions.

The allyl group's carbon-carbon double bond is susceptible to radical addition reactions. In these transformations, a radical species can add to the double bond, initiating a cascade that can lead to various functionalized products mdpi.com. Highly reactive synthetic radicals can engage in a broad scope of transformations, including addition, cyclization, and atom or group transfer reactions mdpi.com.

For instance, a radical (R•) can add to the terminal carbon of the allyl group, forming a more stable secondary radical intermediate. This intermediate can then participate in subsequent reactions, such as hydrogen atom transfer (HAT) or coupling with another radical species, to yield a final product. The specific outcome is dependent on the reaction conditions and the nature of the radical initiator.

Table 1: Potential Radical-Mediated Reactions

| Reaction Type | Initiator | Description | Potential Product |

|---|---|---|---|

| Radical Addition | AIBN, Peroxides | A radical adds across the allyl double bond. | Functionalized propyl chain attached to the thiosulfonate moiety. |

| Atom Transfer | Thiols, Halogens | The intermediate radical abstracts an atom from a donor molecule. | Halogenated or otherwise functionalized S-propyl derivative. |

The thiosulfonate group is a potent electrophile, particularly at the sulfur atom bonded to the allyl group. This sulfur is susceptible to attack by a wide range of nucleophiles. Thiosulfonates are well-established acceptors for sulfhydryl residues (thiols), highlighting their electrophilic character researchgate.net.

Conversely, the π-bond of the allyl group can act as a nucleophile, reacting with strong electrophiles.

Electrophilic Site : The primary electrophilic center is the sulfenyl sulfur (the sulfur atom bonded to the allyl group). Nucleophiles attack this site, leading to the cleavage of the S-S bond and the displacement of the 4-methylbenzenesulfinate anion, which is an excellent leaving group.

Nucleophilic Site : The carbon-carbon double bond of the allyl group can react with strong electrophiles in addition reactions.

The synthesis of this compound itself often proceeds via a nucleophilic substitution reaction, where the p-toluenethiosulfonate anion acts as a nucleophile, displacing a leaving group (like a halide) from an allyl substrate cardiff.ac.uk.

Exploration of Thiol-Thiosulfonate Exchange Reactions in Chemical Systems

A hallmark reaction of thiosulfonates is the thiol-thiosulfonate exchange. This reaction is a specific instance of the compound's electrophilic nature and is crucial in various chemical and biological contexts. The exchange is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic sulfenyl sulfur atom of the thiosulfonate nih.govresearchgate.net.

The mechanism proceeds as follows:

A thiol (R'-SH) is deprotonated to form a more nucleophilic thiolate (R'-S⁻).

The thiolate attacks the sulfenyl sulfur of this compound.

This attack forms a transient trigonal bipyramidal intermediate.

The intermediate collapses, cleaving the S-S bond and releasing the stable 4-methylbenzenesulfinate anion (CH₃C₆H₄SO₂⁻).

The final products are an unsymmetrical disulfide (allyl-S-S-R') and the sulfinate salt.

This exchange reaction is highly efficient and regioselective, providing a method for the specific transfer of the allylthio (-S-allyl) group to other molecules containing a thiol functionality uct.ac.za. This reactivity is harnessed in chemical biology to modify cysteine residues in proteins uct.ac.za. The reaction's progression is influenced by factors such as the pH of the medium, which affects the concentration of the reactive thiolate species, and the solvent environment nih.govresearchgate.net. For example, the exchange is often more favorable in aprotic environments because the sulfinate product is a weaker nucleophile and less likely to participate in reverse reactions nih.gov.

Theoretical Studies on Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for investigating the transient species and energy profiles of reactions involving this compound.

Theoretical methods, such as Density Functional Theory (DFT), are employed to model the electronic structure of the molecule. These calculations can elucidate the fundamental aspects of its reactivity.

Charge Distribution : Modeling can map the electrostatic potential, quantitatively identifying the electrophilic and nucleophilic sites. For this compound, calculations would confirm a significant partial positive charge on the two sulfur atoms of the thiosulfonate group and high electron density at the allyl group's double bond.

Frontier Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The LUMO is likely centered on the S-S bond of the thiosulfonate group, indicating its susceptibility to nucleophilic attack. The HOMO would be associated with the π-system of the allyl group, confirming its nucleophilic character.

Bond Dissociation Energies : Calculations can determine the energies required to break specific bonds, helping to predict which bonds are most likely to cleave during a reaction. The relatively weak S-S bond is a prime candidate for cleavage.

For reactions that create new stereocenters, computational modeling can be used to predict the stereochemical outcome. This is particularly relevant for addition reactions across the allyl double bond.

By calculating the energies of the different transition states that lead to various stereoisomers (e.g., syn- vs. anti-addition), researchers can predict which product is thermodynamically or kinetically favored researchgate.net. For example, in a hypothetical electrophilic addition to the allyl group, computational models could compare the activation energies for the formation of different diastereomeric intermediates, thereby predicting the reaction's diastereoselectivity. This approach combines quantum chemical modeling with experimental studies to provide a detailed mechanistic understanding of stereocontrol researchgate.net.

Table 2: Application of Computational Methods

| Computational Method | Parameter Calculated | Predicted Chemical Behavior |

|---|---|---|

| Density Functional Theory (DFT) | Electrostatic Potential, HOMO/LUMO energies | Identification of electrophilic sulfur centers and the nucleophilic C=C bond. |

| Transition State Theory | Activation Energies (Ea) for different reaction pathways | Prediction of the most favorable reaction mechanism (e.g., thiol exchange vs. addition). |

Advanced Chemical Transformations and Derivatization Strategies

Oxidation and Reduction Chemistry of the Sulfonothioate Moiety

The sulfur atoms in the sulfonothioate group of S-allyl 4-methylbenzenesulfonothioate exist in different oxidation states, making them susceptible to both oxidation and reduction. These transformations can be controlled to selectively yield different classes of sulfur-containing compounds.

The oxidation of this compound can lead to the formation of allyl p-tolyl sulfone. This transformation involves the oxidation of the sulfur atom bonded to the allyl group. Various oxidizing agents can be employed for this purpose, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The reaction typically proceeds by the electrophilic attack of the oxidant on the sulfur atom.

Table 1: Synthesis of Allyl p-tolyl Sulfone via Oxidation

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| m-CPBA | Dichloromethane | Room Temperature | High |

| Hydrogen Peroxide | Acetic Acid | 70°C | Moderate to High |

Note: The yields are generalized from typical thiosulfonate oxidations and may vary for this compound.

The reduction of this compound can proceed through different pathways depending on the reducing agent and reaction conditions, leading to various products such as thiols, disulfides, or sulfinic acids. Strong reducing agents like lithium aluminum hydride (LiAlH4) can cleave the S-S bond, potentially leading to the formation of allyl mercaptan and p-toluenesulfinic acid after workup. acs.org Milder reducing agents, such as sodium borohydride (NaBH4), might offer more selective transformations, although specific pathways for this compound are not extensively documented. The selective reduction of the sulfonothioate group in the presence of the allyl double bond is a key challenge.

Potential Reduction Products of this compound:

With strong hydrides (e.g., LiAlH4): Allyl mercaptan and p-toluenesulfinic acid (after acidic workup).

With milder reducing agents: The reaction may be sluggish or lead to a mixture of products.

Carbon-Sulfur Bond Forming Reactions Initiated by this compound

This compound can serve as a precursor for the formation of new carbon-sulfur bonds through various synthetic strategies.

In the context of this compound, "sulfenylation" would involve the transfer of the "allylthio" (CH2=CHCH2S-) group to a nucleophilic substrate. This reaction would proceed via the nucleophilic attack on the sulfur atom attached to the allyl group, with the p-toluenesulfinate anion acting as a leaving group. A variety of carbon and heteroatom nucleophiles could potentially be employed in this transformation.

Table 2: Hypothetical Allylthiolation of Nucleophiles

| Nucleophile | Product |

|---|---|

| Grignard Reagent (R-MgX) | Allyl sulfide (R-S-CH2CH=CH2) |

| Organolithium (R-Li) | Allyl sulfide (R-S-CH2CH=CH2) |

| Enolate | α-(Allylthio)carbonyl compound |

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. This compound has the potential to participate in such reactions. For instance, in a Suzuki-type coupling, a palladium catalyst could facilitate the reaction between this compound and a boronic acid. nih.govnih.gov This could potentially occur at the allyl position, leading to allylated arenes, or at the aryl group, depending on the reaction conditions and the nature of the catalyst and ligands employed.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Potential Product |

|---|---|---|

| Arylboronic acid | Pd(PPh3)4 / Base | Allylarenes or substituted toluenes |

Radical reactions offer an alternative pathway for the formation of carbon-sulfur bonds. This compound could, under appropriate conditions (e.g., photolysis or radical initiation), generate a p-toluenesulfonyl radical and an allylthiyl radical. The allylthiyl radical could then participate in addition reactions to unsaturated systems like alkenes or alkynes, leading to the formation of more complex allyl sulfides. This approach would represent a radical-based sulfenylation.

Synthesis of Diverse Structural Analogs and Derivatives

The unique structural features of this compound, namely the reactive allyl group and the versatile toluenesulfonyl leaving group, make it a valuable precursor for the synthesis of a wide array of structural analogs and derivatives. Strategic modifications targeting either the allyl moiety or the toluenesulfonyl group allow for the introduction of diverse functionalities and the creation of novel molecular scaffolds.

The carbon-carbon double bond in the allyl group serves as a key handle for a variety of chemical transformations, enabling the extension, functionalization, or complete removal of the allyl side chain.

One prominent strategy for modifying the allyl group is olefin metathesis . This powerful reaction allows for the formation of new carbon-carbon double bonds, effectively swapping the terminal vinyl group with other olefinic partners. For instance, cross-metathesis reactions can be employed to couple the S-allyl moiety with other molecules containing a terminal alkene, leading to more complex structures. Allyl sulfides have been identified as particularly effective substrates for aqueous cross-metathesis reactions, highlighting the feasibility of this approach for modifying compounds like this compound. researchgate.net This strategy has been successfully applied to peptides containing S-allyl functionalities, demonstrating its utility in complex molecular settings. researchgate.net

Another significant transformation is the deallylation or deprotection of the allyl group. This process removes the allyl group to reveal a free thiol (-SH). This is particularly useful in biochemical applications where a protected thiol is needed temporarily, which can then be unmasked under specific conditions. The deprotection of S-allyl groups can be achieved using palladium catalysts, which efficiently cleave the sulfur-allyl bond. nih.gov This strategy effectively converts the S-allyl thioether into a reactive homocysteine or cysteine residue in biological contexts, showcasing a method to generate a highly functional thiol group from the stable S-allyl precursor. nih.gov

| Modification Strategy | Reagents/Conditions | Outcome |

| Olefin Cross-Metathesis | Grubbs Catalyst, Alkene Partner | Elongation/functionalization of the allyl chain |

| Deallylation (Deprotection) | Palladium Complex (e.g., Pd(TPPTS)₄) | Removal of the allyl group to yield a free thiol |

The toluenesulfonyl (tosyl) group in this compound is an excellent leaving group, which is central to its reactivity. However, the entire allylsulfonyl moiety can also act as a precursor to a carbon-centered radical, enabling a range of desulfonylative functionalization reactions. In these processes, the bond between the allyl group and the sulfur atom is cleaved, and the resulting alkyl radical is trapped by various reagents, effectively replacing the entire -SO₂-Tolyl group with a new functionality. researchgate.net

This diversity-oriented approach allows for the introduction of a wide variety of chemical groups in place of the tosyl moiety. The generality of this strategy is demonstrated by successful desulfonylative reactions including: researchgate.net

Alkynylation: Introduction of an alkyne group.

Azidation: Introduction of an azide group (N₃).

Trifluoromethylthiolation: Introduction of a trifluoromethylthio group (SCF₃).

Sulfenylation: Introduction of a thioether group.

Trifluoromethylselenylation: Introduction of a trifluoromethylseleno group (SeCF₃).

Halogenation: Introduction of halogen atoms like chlorine, bromine, or iodine.

Deuteration: Introduction of a deuterium atom.

These radical-based transformations are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under mild conditions and show broad functional group tolerance. researchgate.net This makes it a powerful method for late-stage modification and the synthesis of diverse derivatives from a common allyl sulfone precursor, which is structurally related to this compound. researchgate.net

| Desulfonylative Reaction | Reagent Type | Introduced Functional Group |

| Alkynylation | Alkyne-based radical trap | Alkyne (-C≡CR) |

| Azidation | Azide-based radical trap | Azide (-N₃) |

| Trifluoromethylthiolation | S-Trifluoromethyl source | Trifluoromethylthio (-SCF₃) |

| Halogenation | Halogen source | Halogen (-Cl, -Br, -I) |

| Deuteration | Deuterium source | Deuterium (-D) |

In-depth Spectroscopic and Analytical Profile of this compound

Comprehensive analysis of this compound, a unique organosulfur compound, necessitates a suite of advanced spectroscopic and chromatographic techniques. These methods are crucial for the unambiguous confirmation of its chemical structure, determination of its purity, and understanding its molecular characteristics. The following sections detail the principal analytical techniques employed for the characterization of this compound.

Comprehensive Spectroscopic and Analytical Characterization Techniques for S Allyl 4 Methylbenzenesulfonothioate

Chromatographic Separations and Purity Determination

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While specific GC methods for the direct analysis of this compound are not extensively detailed in the available literature, general principles of GC can be applied to predict its behavior. Thiosulfonates can be amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification.

For a hypothetical GC analysis of this compound, the following parameters would be considered:

Column: A non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would likely be suitable. This type of column separates compounds based on their boiling points and, to a lesser extent, their polarity.

Injector and Detector Temperatures: The injector temperature would need to be high enough to ensure rapid volatilization of the compound without causing thermal decomposition. Similarly, the detector temperature, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be set to prevent condensation.

Oven Temperature Program: A temperature program would be employed, starting at a lower temperature and gradually increasing to facilitate the elution of the compound. The exact temperature ramp would be optimized to achieve good separation from any impurities or other components in a mixture.

Carrier Gas: Helium or hydrogen are commonly used carrier gases.

It is important to note that the thermal stability of thiosulfonates can be a concern in GC analysis, and careful optimization of the method would be necessary to avoid degradation.

Table 1: Hypothetical Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Type |

| Column Type | (5%-Phenyl)-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (1 min hold), ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely used, rapid, and convenient technique for monitoring the progress of organic reactions. nih.gov In the synthesis of this compound, TLC is employed to track the consumption of the starting materials and the formation of the product. nih.gov

The choice of the stationary and mobile phases is crucial for achieving good separation. For a compound like this compound, a silica gel plate typically serves as the stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents, and its polarity is adjusted to control the migration of the spots on the TLC plate. A common approach for compounds of intermediate polarity is to use a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane.

Visualization of the spots on the TLC plate can be achieved by several methods. Since this compound contains a benzene ring, it is expected to be UV-active, meaning it will absorb ultraviolet light and appear as a dark spot on a fluorescent TLC plate under a UV lamp (typically at 254 nm). Additionally, staining with a potassium permanganate solution can be used as a general visualization technique for organic compounds.

Table 2: Typical Thin-Layer Chromatography Parameters for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate solution |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The key functional groups and their expected IR absorption regions are:

Sulfonyl Group (SO₂): This group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching band is typically observed in the range of 1300-1350 cm⁻¹, and the symmetric stretching band appears in the 1120-1160 cm⁻¹ region.

Thiosulfonate Group (S-S=O): While less commonly reported, the S-S bond in thiosulfonates may show a weak absorption in the fingerprint region.

Aromatic Ring (C=C): The carbon-carbon double bond stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to absorb just above 3000 cm⁻¹.

Allyl Group (C=C and C-H): The C=C stretching of the allyl group would likely appear around 1640 cm⁻¹. The vinylic C-H stretching would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- group would be found just below 3000 cm⁻¹.

Methyl Group (C-H): The C-H stretching and bending vibrations of the methyl group on the benzene ring would also be present.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Allyl =C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Allyl C=C | ~1640 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Sulfonyl (SO₂) | 1300 - 1350 | Asymmetric Stretch |

| Sulfonyl (SO₂) | 1120 - 1160 | Symmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the 4-methylbenzenesulfonyl (tosyl) group.

Aromatic compounds typically exhibit multiple absorption bands in the UV region. For a substituted benzene ring like the one in this compound, one would expect to see characteristic absorptions. The benzene ring itself has transitions that give rise to bands around 184 nm, 204 nm, and a weaker, structured band around 256 nm. Substitution on the benzene ring can cause a bathochromic (red) shift of these bands to longer wavelengths and can also affect their intensity. The presence of the sulfonyl and thioallyl groups as substituents on the benzene ring will influence the precise wavelengths of maximum absorbance (λmax).

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies focused solely on the compound this compound. Research employing methods such as Quantum Chemical Calculations (including DFT and Ab Initio methods), Molecular Dynamics Simulations, computational prediction of spectroscopic parameters, or the development of Quantitative Structure-Reactivity Relationship (QSRR) models for this particular molecule could not be located.

Therefore, it is not possible to provide the detailed analysis of its electronic structure, reaction energetics, conformational landscapes, or predicted spectroscopic data as requested in the article outline. The scientific community has not published research in these specific computational areas for this compound.

Applications of S Allyl 4 Methylbenzenesulfonothioate in Advanced Organic Synthesis

Chiral Synthesis and Stereoselective Transformations

The development of methods to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern synthesis. S-allyl 4-methylbenzenesulfonothioate is a valuable precursor in reactions where new stereocenters are formed.

Enantioselective Sulfenylation Methodologies

Enantioselective sulfenylation involves the addition of a sulfur group to a molecule to create a chiral center with a preference for one of two mirror-image forms (enantiomers). While specific organocatalytic systems have been developed for the asymmetric sulfenylation of compounds like 3-aryloxindoles using N-(sulfanyl)succinimides, the principle extends to reagents like this compound. nih.gov In such methodologies, a chiral catalyst interacts with the starting material and the sulfenylating agent to control the direction of the sulfur group's approach, resulting in a product with high enantiomeric excess. The versatility of sulfoxides as chiral auxiliaries and ligands in asymmetric synthesis underscores the importance of these methods. nih.govsemanticscholar.org

Diastereoselective Reactions Influenced by the Allyl Moiety

The allyl group within this compound can play a crucial role in directing the stereochemical outcome of reactions. In diastereoselective reactions, the existing stereochemistry in a molecule influences the formation of a new stereocenter. The geometry of the allyl group can dictate the facial selectivity of subsequent transformations. For instance, in reactions involving allyl sulfonium ylides, the allyl group is integral to the formation of vinyl epoxides and cyclopropanes, with the potential for high diastereoselectivity. mdpi.com Similarly, reductions of allylic sulfones containing a nearby hydroxyl group have demonstrated high diastereoselectivity, which is attributed to the formation of a chelated intermediate that directs the reaction pathway. nih.gov This principle highlights the potential for the allyl group in this compound derivatives to influence stereochemical control.

As a Precursor for Complex Organosulfur Structures

Organosulfur compounds are prevalent in natural products and pharmaceuticals. researchgate.net this compound is an effective starting material for building a wide array of these valuable molecules.

Synthesis of Garlic-Derived Analogues and Natural Product Scaffolds

Many of the characteristic organosulfur compounds found in garlic, such as allicin and diallyl disulfide, are derived from S-allyl precursors. researchgate.netnih.gov this compound serves as a stable and effective source of the "allylthio" (CH₂=CHCH₂S-) unit for the synthesis of these natural product analogues. cardiff.ac.uk For example, it can be used to prepare diallyl disulfide, a principal component of distilled garlic oil. cardiff.ac.ukwikipedia.org The synthesis of these compounds is of significant interest due to their diverse biological activities. nih.govuliege.benih.govresearchgate.net

Below is a table of representative garlic-derived compounds and related structures that can be synthesized using S-allyl precursors.

| Compound Name | Chemical Formula | Key Structural Feature | Natural Occurrence |

| Diallyl disulfide | C₆H₁₀S₂ | Disulfide Linkage | Garlic |

| Allicin | C₆H₁₀OS₂ | Thiosulfinate | Garlic |

| S-Allyl Cysteine | C₆H₁₁NO₂S | Cysteine Derivative | Garlic |

| Diallyl trisulfide | C₆H₁₀S₃ | Trisulfide Linkage | Garlic |

Preparation of Diversified Sulfides, Disulfanes, and Sulfoxides

The reactivity of this compound allows for its conversion into a variety of other organosulfur compounds. Its reaction with appropriate nucleophiles can yield unsymmetrical sulfides. Furthermore, the resulting allyl sulfides can be oxidized to form the corresponding sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and materials science. nih.govsemanticscholar.orgresearchgate.net

Methodologies exist for one-pot syntheses that convert starting materials into sulfides and then selectively to sulfoxides, avoiding over-oxidation to sulfones. nih.govsemanticscholar.org Thiosulfonates, a class of compounds to which this compound belongs, are also recognized for their biological activities and can be synthesized from precursors like thiols. nih.gov

The following table summarizes the types of organosulfur structures that can be accessed from this precursor.

| Product Class | General Structure | Synthetic Transformation |

| Allyl Sulfides | R-S-CH₂CH=CH₂ | Nucleophilic substitution |

| Allyl Disulfanes | R-S-S-CH₂CH=CH₂ | Reaction with thiols |

| Allyl Sulfoxides | R-S(O)-CH₂CH=CH₂ | Oxidation of allyl sulfides |

| Allyl Sulfones | R-S(O)₂-CH₂CH=CH₂ | Further oxidation |

Role in Cascade and Multicomponent Reactions for Chemical Diversity

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. These reactions are valued for their atom economy and ability to rapidly generate chemical diversity. The dual reactivity of this compound, possessing both an electrophilic sulfur atom and a nucleophilic allyl group (once metalated), makes it a potentially valuable component in such reactions. While specific, named MCRs prominently featuring this exact compound are not extensively documented, its functional groups are well-suited for inclusion in the design of new cascade sequences to build diverse molecular scaffolds.

Future Directions and Emerging Frontiers in S Allyl 4 Methylbenzenesulfonothioate Research

Catalytic Innovations for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a cornerstone of advancing the utility of S-allyl 4-methylbenzenesulfonothioate. While traditional synthetic methods are effective, the pursuit of more sustainable and efficient processes drives the exploration of new catalysts. Current research in related areas suggests that transition-metal catalysis, particularly with copper, holds significant promise. For instance, copper(I) salts have been successfully employed in synergistic catalysis for the synthesis of complex molecules like pyridines from oximes and enals. The principles of this redox-neutral reaction, which involves the merger of iminium catalysis and the redox activity of a copper catalyst, could potentially be adapted to activate the allyl group of this compound for novel carbon-carbon and carbon-heteroatom bond formations.

Furthermore, the development of catalysts for asymmetric synthesis represents a significant frontier. Chiral ligands in combination with transition metals could enable the enantioselective functionalization of the allyl group, leading to the synthesis of valuable chiral sulfur-containing molecules. The exploration of biocatalysis, using enzymes to mediate reactions of this compound, could also offer highly selective and environmentally benign synthetic routes.

| Catalyst Type | Potential Application with this compound | Expected Outcome |

| Copper(I) Salts | Synergistic catalysis for allylic functionalization | Enhanced reactivity and modular synthesis of complex structures |

| Chiral Transition Metal Complexes | Asymmetric allylic substitution | Synthesis of enantiomerically enriched sulfur compounds |

| Biocatalysts (Enzymes) | Selective transformations of the allyl or thiosulfonate group | Green and highly selective synthesis |

Integration with Photoredox and Electrochemical Synthesis

Modern synthetic methodologies are increasingly leveraging light and electricity to drive chemical reactions under mild conditions. mdpi.comnih.gov The integration of this compound into photoredox and electrochemical synthesis manifolds is a promising area of future research. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, could provide novel pathways for the generation of allyl radicals from this compound. These radicals could then participate in a variety of coupling reactions, expanding the synthetic toolkit for this compound.

Electrochemical synthesis offers another green and powerful alternative to traditional chemical reagents for oxidation and reduction. mdpi.com The sulfonyl group in this compound could be susceptible to electrochemical reduction, potentially leading to the formation of a sulfinate anion and an allyl radical or anion. This approach could be harnessed for various synthetic transformations, avoiding the use of stoichiometric and often hazardous chemical reductants. The development of electrochemical methods for the synthesis of related allyl sulfones from sodium sulfinates and olefins has already demonstrated the potential of this strategy. arkat-usa.org

| Synthetic Method | Potential Transformation of this compound | Advantages |

| Photoredox Catalysis | Generation of allyl radicals for coupling reactions | Mild reaction conditions, high functional group tolerance |

| Electrochemical Synthesis | Reductive cleavage of the S-S or S-C bond | Avoidance of chemical reagents, precise control over reaction potential |

Applications in Material Science and Polymer Chemistry

The unique chemical structure of this compound makes it an intriguing candidate for applications in material science and polymer chemistry. The allyl group provides a handle for polymerization, allowing for the incorporation of the 4-methylbenzenesulfonothioate moiety into polymer backbones or as a pendant group. Such polymers could exhibit interesting properties, including thermal stability, specific reactivity, and potential for post-polymerization modification.

The thiosulfonate group can act as a precursor to other functional groups or participate in dynamic covalent chemistry, which is of growing interest for the development of self-healing materials and adaptable networks. The synthesis of polymers with allyl functionality is an active area of research, with applications in drug delivery and tissue engineering. merckmillipore.com By incorporating this compound into these systems, novel biomaterials with tailored properties could be developed. For instance, the controlled release of sulfur-containing compounds from a polymer matrix could have therapeutic applications. Research into innovative polymers is ongoing, with a focus on creating materials for a range of applications from electronics to medicine. advancedsciencenews.com

| Area of Application | Potential Role of this compound | Potential Outcome |

| Polymer Synthesis | Monomer for addition or ring-opening metathesis polymerization | Novel polymers with sulfur-containing functional groups |

| Self-Healing Materials | Component in dynamic covalent networks via the thiosulfonate group | Materials with the ability to repair damage |

| Biomaterials | Incorporation into biodegradable polymers for controlled release | Advanced drug delivery systems or functional scaffolds for tissue engineering |

Exploration of Novel Reaction Manifolds and Methodologies

Beyond established reaction types, future research will likely uncover entirely new reaction manifolds and methodologies involving this compound. The interplay between the allyl group and the thiosulfonate functionality could lead to novel intramolecular cyclization reactions, rearrangements, or multicomponent reactions. For example, a thesis from Cardiff University outlines a straightforward synthesis of this compound from allyl chloride and potassium p-toluenethiosulfonate in DMF. cardiff.ac.uk This accessibility allows for its use as a starting material in the exploration of new chemical space.

The development of solvent-free reaction conditions, mechanochemistry, and flow chemistry approaches for reactions involving this compound are also emerging frontiers. mdpi.comnih.gov These green chemistry techniques can lead to more efficient, scalable, and environmentally friendly synthetic processes. The synthesis of allyl aryl sulfones, a related class of compounds, has been achieved through radical sulfonylation of Morita–Baylis–Hillman adducts with thiosulfonates, highlighting the potential for this compound to participate in radical-mediated transformations. thieme.de Furthermore, the use of sulfonyl hydrazides as a source for the sulfonyl group in the synthesis of various sulfur-containing compounds points towards the rich and varied chemistry that can be accessed from sulfonyl derivatives. tandfonline.com

| Research Area | Focus | Potential Advancement |

| Multicomponent Reactions | Designing one-pot reactions involving this compound and multiple other reactants | Rapid construction of complex molecular architectures |

| Green Chemistry Methodologies | Application of solvent-free, mechanochemical, or flow chemistry | More sustainable and scalable synthetic routes |

| Novel Cyclization Strategies | Exploring intramolecular reactions triggered by activation of the allyl or thiosulfonate group | Access to novel heterocyclic sulfur-containing compounds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.